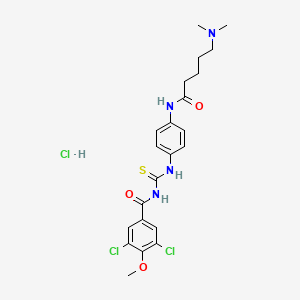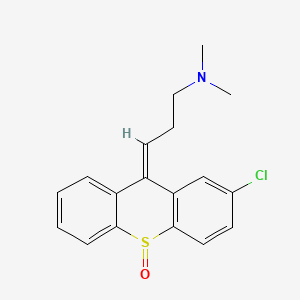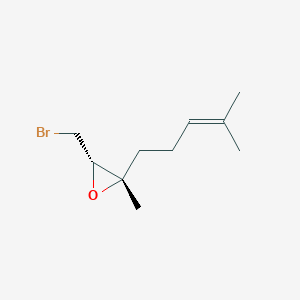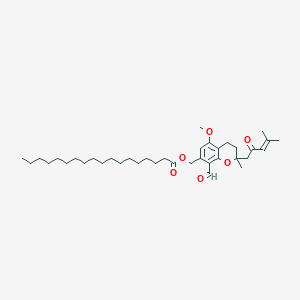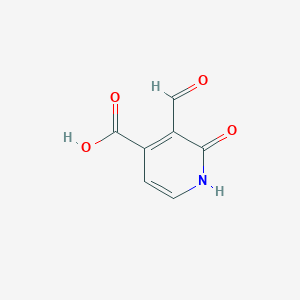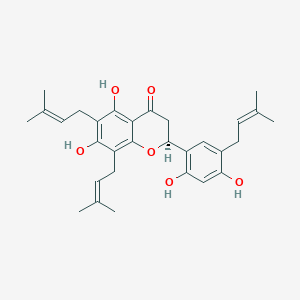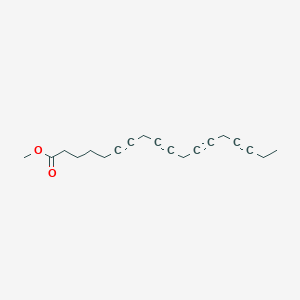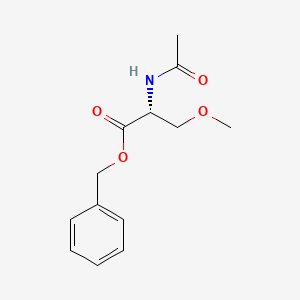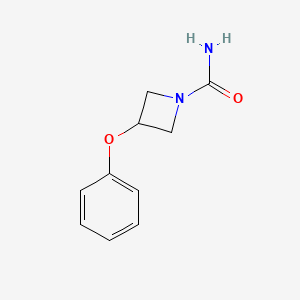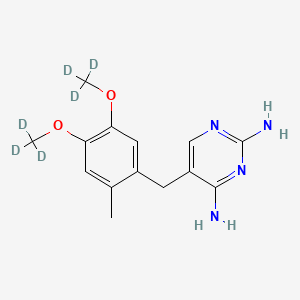
Ormetoprim-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ormetoprim-d6 is a deuterated form of ormetoprim, a synthetic antibacterial agent. The compound is primarily used in research settings, particularly in the field of proteomics. Its molecular formula is C14H12D6N4O2, and it has a molecular weight of 280.36 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ormetoprim-d6 involves the incorporation of deuterium atoms into the ormetoprim molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is designed to maximize yield and purity while minimizing costs. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ormetoprim-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce deuterated analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
Ormetoprim-d6 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry to study the behavior of deuterated compounds.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential use in developing new antibacterial agents.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Ormetoprim-d6 exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death. The molecular targets and pathways involved include the folate synthesis pathway and the enzyme dihydrofolate reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoprim: Another diaminopyrimidine antibacterial agent.
Sulfadimethoxine: Often used in combination with ormetoprim for enhanced antibacterial activity.
Uniqueness
Ormetoprim-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for more precise analytical measurements in mass spectrometry .
Eigenschaften
Molekularformel |
C14H18N4O2 |
|---|---|
Molekulargewicht |
280.35 g/mol |
IUPAC-Name |
5-[[2-methyl-4,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3 |
InChI-Schlüssel |
KEEYRKYKLYARHO-XERRXZQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C)CC2=CN=C(N=C2N)N)OC([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
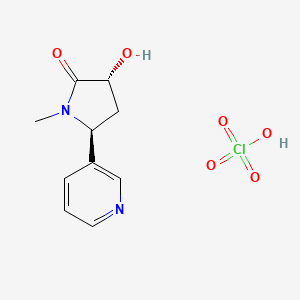
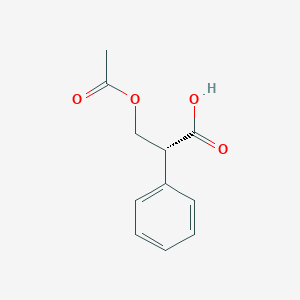
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
